molecular formula C3H12Cl2N2 B033618 (R)-(+)-1,2-Diaminopropane dihydrochloride CAS No. 19777-67-4

(R)-(+)-1,2-Diaminopropane dihydrochloride

Cat. No.: B033618
CAS No.: 19777-67-4
M. Wt: 147.04 g/mol
InChI Key: AEIAMRMQKCPGJR-HWYNEVGZSA-N
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Description

®-(+)-1,2-Diaminopropane dihydrochloride is a chiral diamine compound with the molecular formula C3H12Cl2N2. It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound is known for its ability to act as a ligand in coordination chemistry and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-1,2-Diaminopropane dihydrochloride can be synthesized through several methods. One common approach involves the reduction of ®-(+)-2-nitropropane using hydrogen gas in the presence of a palladium catalyst. The resulting ®-(+)-1,2-diaminopropane is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, ®-(+)-1,2-Diaminopropane dihydrochloride is often produced through the catalytic hydrogenation of ®-(+)-2-nitropropane. This method is favored due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature conditions to ensure complete reduction of the nitro group.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1,2-Diaminopropane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often employed.

Major Products Formed

    Oxidation: Imines and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

®-(+)-1,2-Diaminopropane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-(+)-1,2-Diaminopropane dihydrochloride involves its ability to act as a nucleophile due to the presence of two amino groups. These amino groups can form coordination complexes with metal ions, making the compound useful in catalysis and coordination chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-1,2-Diaminopropane dihydrochloride: The enantiomer of ®-(+)-1,2-Diaminopropane dihydrochloride, which has similar chemical properties but different chiral orientation.

    1,3-Diaminopropane: A related compound with a different arrangement of amino groups.

    Ethylenediamine: Another diamine with a shorter carbon chain.

Uniqueness

®-(+)-1,2-Diaminopropane dihydrochloride is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral drug development. Its ability to form stable coordination complexes also sets it apart from other diamines.

Properties

IUPAC Name

(2R)-propane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.2ClH/c1-3(5)2-4;;/h3H,2,4-5H2,1H3;2*1H/t3-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIAMRMQKCPGJR-HWYNEVGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480929
Record name (2R)-Propane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19777-67-4
Record name (2R)-Propane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-propane-1,2-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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